REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[C:5]([CH3:12])[CH:4]=1.[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CN(C)C=O.C(Cl)(=O)C(Cl)=O.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([C:16]2[CH:17]=[CH:18][C:13]([CH3:19])=[CH:14][CH:15]=2)=[O:9])=[C:5]([CH3:12])[CH:4]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.52 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
3.43 mL
|
Type
|
catalyst
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained yellow oily substance was dissolved in chloroform (60 mL)
|
Type
|
TEMPERATURE
|
Details
|
while cooled on ice
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for three and a half hours
|
Type
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TEMPERATURE
|
Details
|
cooled ice
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic phase was washed with 10% hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium bicarbonate aqueous solution and brine, and dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the desiccant was filtered off
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane:ethyl acetate=15:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 58.9% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |